2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
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Overview
Description
2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is a chemical compound known for its unique structure and properties. It is characterized by the presence of two sulfur atoms and four carbonyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the reaction of tetramethylthiuram disulfide with an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method ensures a consistent yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Disulfides: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form complexes with metal ions, which can enhance its catalytic activity in certain reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,5,6-Tetramethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is unique due to its dual sulfur atoms and multiple carbonyl groups, which provide it with distinctive chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
55789-57-6 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C8H14O4S2/c1-5-6(2)14(11,12)8(4)7(3)13(5,9)10/h5-6H,1-4H3 |
InChI Key |
REVVPGIFVSPIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(S(=O)(=O)C(=C(S1(=O)=O)C)C)C |
Origin of Product |
United States |
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